molecular formula C6H11Br B8725297 2-(Bromomethyl)-3-methylbut-1-ene CAS No. 33355-55-4

2-(Bromomethyl)-3-methylbut-1-ene

Cat. No.: B8725297
CAS No.: 33355-55-4
M. Wt: 163.06 g/mol
InChI Key: ZODGKVNNDFRQMS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylbut-1-ene, with the molecular formula C5H9Br and an average mass of 149.031 Da , is a versatile alkyl halide intermediate in organic synthesis. Its structure, featuring a reactive bromomethyl group adjacent to a disubstituted alkene, makes it a valuable precursor for various coupling and alkylation reactions . Researchers utilize this compound as a building block for the construction of more complex molecules, particularly in the synthesis of natural products and specialized polymers where its olefinic bond allows for further functionalization. The compound is closely related to other brominated intermediates like 1-bromo-2-(bromomethyl)-3-methylbut-2-ene, underscoring its role in reaction pathways involving halogenated precursors . As a reagent, it is instrumental in introducing the 3-methylbut-1-enyl moiety into target structures. This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets (SDS) before handling.

Properties

CAS No.

33355-55-4

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

2-(bromomethyl)-3-methylbut-1-ene

InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h5H,3-4H2,1-2H3

InChI Key

ZODGKVNNDFRQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-(Bromomethyl)-3-methylbut-1-ene:

1-Bromobut-2-ene
  • Structure : Bromine at C1 of a linear but-2-ene chain.
  • Key Differences : Lacks the branched 3-methyl group and bromomethyl substitution. The linear structure reduces steric hindrance compared to the target compound.
  • Reactivity : Allylic bromides like this are prone to elimination or nucleophilic substitution, but the absence of branching may lead to faster reaction kinetics .
2-(Bromomethyl)-3-fluorobenzonitrile
  • Structure : Bromomethyl group attached to a fluorinated aromatic ring with a nitrile substituent.
  • Key Differences : Aromatic stabilization and electron-withdrawing groups (F, CN) enhance stability but reduce alkylation reactivity compared to aliphatic bromides like the target compound. Molecular weight (199.04 g/mol ) is higher due to the aromatic system .
4-(Bromomethyl)oxane
  • Structure : Bromomethyl group on a tetrahydropyran (oxane) ring.
  • Key Differences : The cyclic ether oxygen stabilizes adjacent charges, making it less reactive in SN2 reactions compared to the target compound. Used in synthesizing nicotinic receptor ligands (e.g., TC-1698, Ki = 0.78 nM) via alkylation .
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Bromomethyl group in a heterocyclic pyrazolone system with trifluoromethylphenyl substitution.
  • Key Differences : The conjugated heterocycle and electron-deficient aryl group alter reactivity. LC/MS data (m/z 381 [M+H]⁺) reflects higher molecular complexity. Synthesized via multi-step procedures (e.g., Procedure A4) .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound 161.04 Allylic bromide, branched High allylic reactivity; prone to elimination or cycloadditions
1-Bromobut-2-ene 135.00 Allylic bromide, linear Faster SN2 due to reduced steric hindrance
2-(Bromomethyl)-3-fluorobenzonitrile 199.04 Aromatic bromide, CN, F Stabilized by resonance; lower alkylation efficiency
4-(Bromomethyl)oxane 179.04 Cyclic ether, bromide Moderate reactivity; used in receptor-targeted synthesis
Bromomethyl-pyrazolone 381.00 (m/z) Heterocyclic, Br, CF₃ Complex reactivity due to conjugation

Stability and Handling

  • The target compound’s allylic bromide is thermally sensitive, requiring storage at low temperatures.
  • Aromatic analogs (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) exhibit higher stability due to resonance .
  • Heterocyclic bromides (e.g., pyrazolones) may decompose under acidic conditions, unlike aliphatic bromides .

Q & A

Basic: What are the optimal synthetic routes for 2-(Bromomethyl)-3-methylbut-1-ene, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound can be achieved via Rh-catalyzed alkene hydroacylation, as demonstrated in transition-metal-catalyzed protocols . Key variables to optimize include:

  • Catalyst selection : Rhodium complexes (e.g., [Rh(cod)Cl]₂) are preferred for their efficiency in intramolecular cyclization.
  • Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Non-polar solvents like toluene minimize undesired nucleophilic substitutions.
  • Purification : Distillation (bp ~143–144°C) or column chromatography (silica gel, hexane/EtOAc) ensures purity. Validate purity via GC-MS or NMR .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • First-aid : In case of exposure, rinse skin with water for 15 minutes; consult a physician immediately .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can researchers design enantioselective reactions using this compound in transition-metal-catalyzed processes?

Answer:
Enantioselectivity is achievable through chiral ligand coordination. For example:

  • Ligand design : Use bisphosphine ligands (e.g., BINAP) to induce asymmetry during Rh-catalyzed hydroacylation .
  • Mechanistic control : Monitor intermediates via in-situ IR or NMR to optimize stereochemical outcomes.
  • Substrate modification : Introduce steric hindrance adjacent to the bromomethyl group to direct regioselectivity .

Basic: What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.7–2.1 ppm (methyl groups) and δ 4.3 ppm (CH₂Br). ¹³C NMR confirms sp² carbons (~120 ppm) .
  • GC-MS : Retention time and m/z 149 (M⁺-Br) verify molecular identity.
  • Elemental analysis : Validate Br content (~34%) against theoretical values .

Advanced: What strategies address contradictory data in literature regarding physical properties (e.g., boiling point) of this compound?

Answer:

  • Replication : Repeat measurements using calibrated instruments (e.g., digital melting point apparatus).
  • Sample purity : Confirm via HPLC (>98%) to exclude impurities affecting properties .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-Bromo-3-methylbutane, bp 143–144°C) .

Advanced: How can this compound be utilized in synthesizing polycyclic nitrogen heterocycles?

Answer:
The compound serves as a key electrophile in cycloadditions:

  • Mechanism : Intramolecular hydroacylation forms a ketone intermediate, which undergoes [4+2] cyclization with amines .
  • Catalytic cycle : Rhodium mediates oxidative addition of the C–Br bond, followed by migratory insertion .

Basic: What are common impurities formed during synthesis, and how can they be identified and removed?

Answer:

  • By-products : Allylic bromides (e.g., 3-bromo isomers) form via radical rearrangement.
  • Detection : Use TLC (Rf comparison) or ¹H NMR (δ 5.0–5.5 ppm for undesired alkenes).
  • Purification : Fractional distillation or preparative HPLC removes isomers .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions compared to other alkyl bromides?

Answer:

  • Steric effects : The branched methyl group hinders nucleophilic attack, favoring oxidative addition in Pd-catalyzed couplings.
  • Electronic effects : The allylic position stabilizes transition states, accelerating Suzuki-Miyaura reactions .

Basic: What are the recommended storage conditions for long-term stability?

Answer:

  • Temperature : Store at 2–8°C in sealed, amber vials to prevent photodegradation.
  • Atmosphere : Use argon gas to inhibit oxidation.
  • Monitoring : Check purity biannually via GC-MS .

Advanced: How do computational methods predict the reactivity of this compound in novel environments?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in hydroacylation (e.g., Gibbs free energy differences of pathways).
  • MD simulations : Assess solvent effects on reaction kinetics. Validate with experimental kinetics data (e.g., Arrhenius plots) .

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